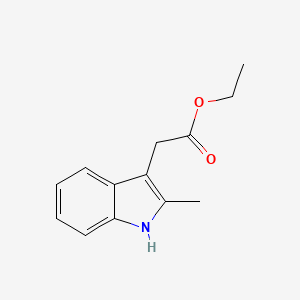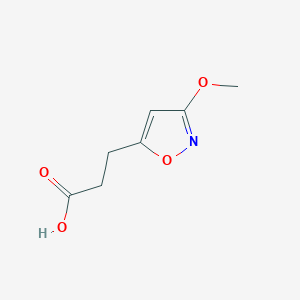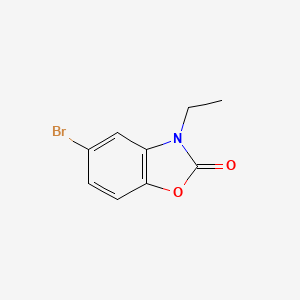
Didodecyl Sulfoxide
Descripción general
Descripción
Didodecyl Sulfoxide is a chemical compound with the molecular formula C24H50OS and a molecular weight of 386.72 . It is a solid at 20 degrees Celsius .
Molecular Structure Analysis
The molecular structure of this compound involves a sulfur-oxygen bond, which is a common feature in sulfoxides . This bond gives sulfoxides their polar nature, allowing them to exhibit complex intermolecular interactions with hydrophilic and lipophilic compounds .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Interference in Mass-Selective Analysis
Didodecyl sulfoxide, as a sulfoxide oxidative product of didodecyl 3,3′-thiodipropionate (DDTDP), has been identified as a source of interference in mass-selective analysis. This interference was observed when leached from polypropylene tubes, used to prevent oxidative degradation of synthetic polymers. It highlights the need to consider potential contamination from leached chemicals in certain analytical contexts, especially when using predominantly organic solvents and polypropylene containers (Xia et al., 2005).
Impact on Cellular Processes
A study focusing on dimethyl sulfoxide (DMSO), a related compound, found that it can damage mitochondrial integrity and membrane potential in cultured astrocytes. This research is significant as it sheds light on the potential cytotoxic effects of solvents like DMSO on cellular processes, which is critical for understanding their impact in neuroscientific research (Yuan et al., 2014).
Extraction and Complex Formation
Didodecyl naphthalene sulphonic acid (HDDNSA), a related compound, has been studied for its role in the extraction of metal ions from solutions. For instance, the extraction of aluminium ions from phosphoric acid solutions was investigated, highlighting the stoichiometry of the complex formed during this process (El-Khaiary, 1997).
Surfactant Properties
The surface and interfacial properties of compounds related to this compound, such as mono and didodecyl diphenyl ether disulfonates, have been a subject of study. This research provides insights into the behavior of these compounds as surfactants, which is crucial for applications in various industrial and scientific contexts (Bai et al., 2018).
Direcciones Futuras
While specific future directions for Didodecyl Sulfoxide are not available, sulfoxides in general, and DMSO in particular, have been the subject of ongoing research due to their wide range of uses and the multiple functions they display in various chemical processes . This suggests that there may be potential for further exploration and development of this compound in the future.
Mecanismo De Acción
Target of Action
Didodecyl Sulfoxide is a biochemical compound used in proteomics research
Mode of Action
It’s worth noting that sulfoxides, in general, are known to enhance cell membrane permeability , which could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its use in proteomics research , it may be involved in protein-related pathways, but this is purely speculative
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its use in proteomics research , it may have effects on protein expression or function, but this is purely speculative
Análisis Bioquímico
Biochemical Properties
Didodecyl Sulfoxide plays a significant role in biochemical reactions due to its unique structure and properties. It interacts with various enzymes, proteins, and other biomolecules. The sulfoxide group in this compound can form hydrogen bonds and engage in dipole-dipole interactions, which are crucial for its biochemical activity. It is known to interact with enzymes involved in lipid metabolism, such as lipases and esterases, by acting as a substrate or inhibitor, depending on the specific enzyme and reaction conditions .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in hepatocyte models, this compound has been shown to alter the expression of genes involved in lipid and glucose metabolism, leading to changes in intracellular triglyceride content and other metabolic parameters . Additionally, it can affect cell membrane integrity and permeability, impacting overall cell viability and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to inhibition or activation of their activity. For example, this compound can inhibit certain lipases by binding to their active sites, preventing substrate access and subsequent catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but prolonged exposure can lead to gradual degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can cause sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its temporal effects in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate metabolic pathways and improve lipid metabolism without causing significant toxicity . At high doses, this compound can induce adverse effects, including hepatotoxicity and alterations in liver function. Threshold effects have been observed, where specific dosages lead to distinct biochemical and physiological responses, emphasizing the need for careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and esterases, influencing the breakdown and synthesis of lipids . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. Its role in altering lipid metabolism makes it a valuable tool for studying metabolic disorders and developing therapeutic interventions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The compound’s lipophilic nature allows it to accumulate in lipid-rich regions, such as cell membranes and lipid droplets, where it can exert its biochemical effects. Understanding the transport and distribution of this compound is essential for elucidating its cellular and systemic actions.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is often found in lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets, where it can modulate lipid metabolism and other cellular processes . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular locations, affecting its activity and function within the cell.
Propiedades
IUPAC Name |
1-dodecylsulfinyldodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50OS/c1-3-5-7-9-11-13-15-17-19-21-23-26(25)24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKDFFVFMXTDIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCS(=O)CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176071 | |
| Record name | 1,1'-Sulphinylbisdodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2168-96-9 | |
| Record name | Dodecyl sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2168-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Sulphinylbisdodecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002168969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Sulphinylbisdodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-sulphinylbisdodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Didodecyl Sulfoxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8U5EMC3SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclohexanol, 1-[(phenylthio)methyl]-](/img/structure/B1362575.png)
![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1362576.png)
![6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B1362577.png)
![6-Biphenyl-4-yl-imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1362580.png)
![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1362581.png)
![1-(2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol](/img/structure/B1362584.png)






